11-Dehydro-thromboxane B2

Overview

Description

11-Dehydro-thromboxane B2 (11-DHTXB2) is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-DHTXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . It is also a biomarker involved in the production of thromboxane, a molecule that contributes to platelet aggregation and vasoconstriction .

Synthesis Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis . The mean plasma level in human males is 0.9-4.3 pg/ml and the half-life is 45-60 minutes .Molecular Structure Analysis

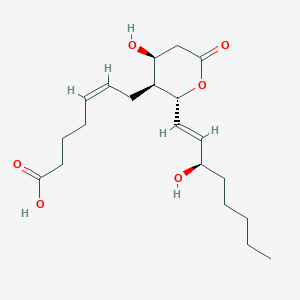

The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .Chemical Reactions Analysis

11-Dehydro-thromboxane B2 is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease .Physical And Chemical Properties Analysis

The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .Scientific Research Applications

Cardiovascular Disease Biomarker

11-Dehydro-TXB2 serves as an indirect measure of platelet activity and is elevated in cardiovascular diseases. It is used to assess the risk of atherosclerotic cardiovascular diseases (ASCVDs) in patients. Elevated levels of 11-Dehydro-TXB2 in urine may indicate a higher risk of ASCVDs, and its measurement can help in identifying candidates for aspirin-mediated prevention .

Metabolic Syndrome Indicator

Studies have found that 11-Dehydro-TXB2 levels are significantly elevated in males with metabolic syndrome, particularly in those who are hypertensive. This suggests that 11-Dehydro-TXB2 could be a potential marker for metabolic syndrome and might play a role in the personalized management of the condition .

Platelet Activation and Aggregation

11-Dehydro-TXB2 is a major metabolite of thromboxane A2, which is responsible for platelet activation and irreversible aggregation. The measurement of this compound provides insights into platelet function and is crucial for understanding conditions where platelet activation is prominent, such as diabetes .

Aspirin Therapy Monitoring

Monitoring urine levels of 11-Dehydro-TXB2 is a non-invasive method to evaluate the response to aspirin therapy. It helps in determining the effectiveness of aspirin in preventing heart disease by assessing the inhibition of platelet activation .

Inflammation and Immune Response

The biosynthesis of 11-Dehydro-TXB2 is associated with inflammation. Its measurement can be used to characterize the role of enhanced platelet activation in inflammatory conditions and may contribute to the understanding of the resolution of inflammation .

Cancer Research

11-Dehydro-TXB2 is involved in several pathophysiological processes, including cancer. Research into its levels in various types of cancer can provide insights into the role of platelet activation in tumor progression and metastasis .

Pharmacological Studies

In pharmacological research, 11-Dehydro-TXB2 is used to describe the clinical pharmacology of COX-1 inhibition. It helps in understanding the effects of drugs that target platelet activation and can guide the development of new therapeutic agents .

Thrombosis Risk Assessment

Elevated levels of 11-Dehydro-TXB2 may indicate an increased risk of thrombotic events. Its measurement can be particularly useful in patients with conditions like myeloproliferative neoplasms, where the risk of thrombosis is a major concern .

Mechanism of Action

Target of Action

11-Dehydro-thromboxane B2 (11-Dehydro-TXB2) is a major metabolite of Thromboxane A2 (TXA2) and is primarily targeted by activated platelets . Thromboxane A2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Mode of Action

11-Dehydro-TXB2 is produced from the breakdown of thromboxane A2. It is released by activated platelets and its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Biochemical Pathways

Thromboxane A2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The production of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo . It is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase .

Pharmacokinetics

The pharmacokinetics of 11-Dehydro-TXB2 involves its production from the breakdown of thromboxane A2 and its release by activated platelets . Its levels in urine can be used to monitor the response to aspirin therapy . The detection of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo .

Result of Action

The action of 11-Dehydro-TXB2 is associated with the pathophysiological role of transiently or persistently enhanced platelet activation . It is involved in thrombus formation and patients with certain conditions, such as membranous nephropathy, are prone to thromboembolism events .

Action Environment

The action of 11-Dehydro-TXB2 can be influenced by various environmental factors. For instance, its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease . Moreover, its levels can be elevated in diseases where platelet activation is prominent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Dehydro-thromboxane B2 | |

CAS RN |

67910-12-7 | |

| Record name | 11-Dehydro-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-DEHYDROTHROMBOXANE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?

A: 11-Dehydro-TXB2 is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary 11-dehydro-TXB2 levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated 11-dehydro-TXB2 levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].

Q2: How do researchers measure 11-dehydro-TXB2 levels and what are the challenges associated with these methods?

A: Researchers primarily measure urinary 11-dehydro-TXB2 levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].

Q3: Aspirin is a known inhibitor of TXA2 production. How can 11-dehydro-TXB2 be used to assess aspirin responsiveness?

A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary 11-dehydro-TXB2 levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high 11-dehydro-TXB2 levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].

Q4: Beyond cardiovascular disease, in what other conditions has 11-dehydro-TXB2 shown potential as a biomarker?

A4: Research suggests that 11-dehydro-TXB2 could be a useful biomarker in a range of conditions:

- Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring 11-dehydro-TXB2 could guide aspirin treatment decisions [].

- Mastocytosis: Patients often exhibit elevated 11-dehydro-TXB2, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].

- COPD: Higher urinary 11-dehydro-TXB2 levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].

- Tinnitus: Patients with tinnitus show higher plasma 11-dehydro-TXB2 levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].

Q5: What are the future directions for research on 11-dehydro-TXB2?

A5: Future research should focus on:

- Standardizing 11-dehydro-TXB2 assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].

- Identifying sources of 11-dehydro-TXB2 beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].

- Investigating 11-dehydro-TXB2 as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)